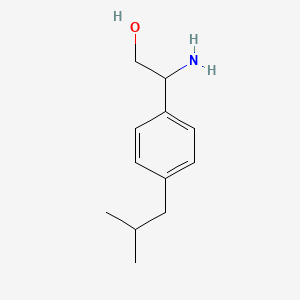
N-cyclopropylmethoxycarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropylmethoxycarbohydrazide is an organic compound characterized by the presence of a cyclopropyl group attached to a methoxycarbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylmethoxycarbohydrazide typically involves the reaction of cyclopropylamine with methoxycarbonyl chloride to form N-cyclopropylmethoxycarbamate. This intermediate is then treated with hydrazine hydrate to yield this compound. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure optimal yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopropylmethoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halides, thiols; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-cyclopropylmethoxycarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-cyclopropylmethoxycarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-cyclopropylmethoxycarbohydrazide can be compared with other similar compounds, such as:
N-cyclopropylcarbohydrazide: Lacks the methoxy group, resulting in different reactivity and properties.
N-methoxycarbohydrazide: Lacks the cyclopropyl group, leading to variations in steric and electronic effects.
Cyclopropylmethoxycarbamate: Contains a carbamate group instead of a carbohydrazide moiety, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the cyclopropyl and methoxycarbohydrazide functionalities, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C5H10N2O2 |
|---|---|
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
methyl N-amino-N-cyclopropylcarbamate |
InChI |
InChI=1S/C5H10N2O2/c1-9-5(8)7(6)4-2-3-4/h4H,2-3,6H2,1H3 |
InChI-Schlüssel |
RVAATVPDNLJZNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N(C1CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


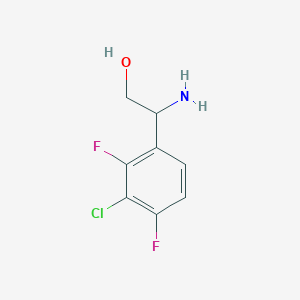
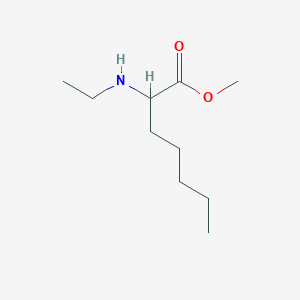
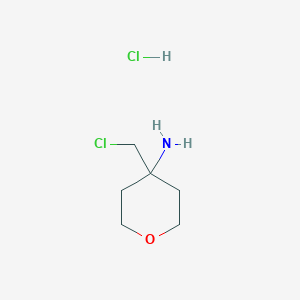
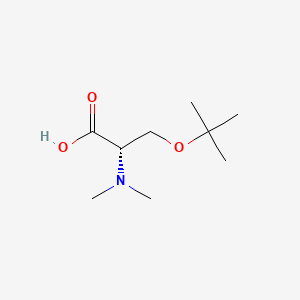
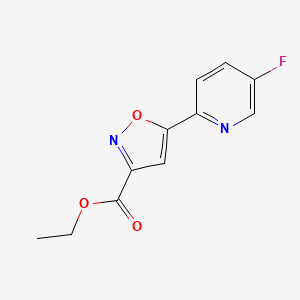
![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)
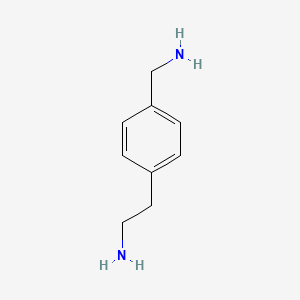
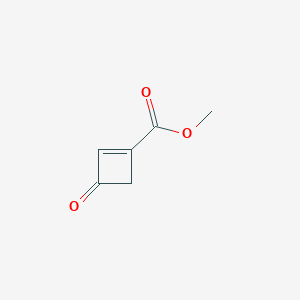

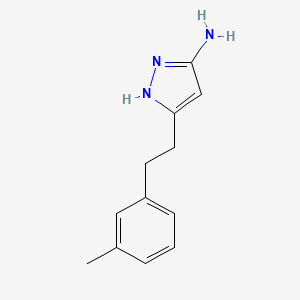
![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)
